molecular formula C14H15ClN4O B2748496 (4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(2-chlorophenyl)methanone CAS No. 2034320-07-3

(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(2-chlorophenyl)methanone

Cat. No.: B2748496
CAS No.: 2034320-07-3
M. Wt: 290.75
InChI Key: OVZMOSYKJDYVEQ-UHFFFAOYSA-N
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Description

(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(2-chlorophenyl)methanone: is a synthetic organic compound that features a triazole ring, a piperidine ring, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(2-chlorophenyl)methanone typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen cycloaddition reaction between an azide and an alkyne.

    Attachment of the Piperidine Ring: The piperidine ring is introduced through nucleophilic substitution reactions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is attached via Friedel-Crafts acylation or other electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.

    Reduction: Reduction reactions can target the triazole ring or the carbonyl group.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(2-chlorophenyl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its triazole and piperidine moieties.

Medicine

Medicinally, the compound is investigated for its potential as a therapeutic agent. Its structure suggests it may interact with various biological targets, making it a candidate for drug development.

Industry

In industry, the compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(2-chlorophenyl)methanone
  • (4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(4-chlorophenyl)methanone
  • (4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(2-bromophenyl)methanone

Uniqueness

The uniqueness of (4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(2-chlorophenyl)methanone lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

(2-chlorophenyl)-[4-(triazol-2-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN4O/c15-13-4-2-1-3-12(13)14(20)18-9-5-11(6-10-18)19-16-7-8-17-19/h1-4,7-8,11H,5-6,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVZMOSYKJDYVEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2N=CC=N2)C(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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